molecular formula C29H27ClN2O14S B1146526 メクロサイクリンスルホサリチル酸塩

メクロサイクリンスルホサリチル酸塩

カタログ番号: B1146526
分子量: 695.0 g/mol
InChIキー: WVJKUGVVYXCLFV-CCHMMTNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meclocycline sulfosalicylate is a salt prepared from demeclocycline taking advantage of the basic dimethylamino group which protonates and readily forms a salt in solution with 2-hydroxy-3-carboxybenenesulphonic acid. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. The unusual complex counter-ion is likely to add an antiseptic component to the use of the compound for skin infections.

科学的研究の応用

皮膚感染症の治療

メクロサイクリンスルホサリチル酸塩は、テトラサイクリン感受性細菌による皮膚感染症の治療に適応されるテトラサイクリン系抗生物質です {svg_1}. 損傷した皮膚に存在する細菌の増殖を阻害することで、免疫システムが感染をより容易に排除できるようにします {svg_2}.

細菌性膣炎の治療

この抗生物質は、細菌性膣炎の治療にも使用されます {svg_3}. 細菌の増殖を阻害することにより、感染の排除を助けます {svg_4}.

外陰膣炎の治療

メクロサイクリンスルホサリチル酸塩は、外陰膣炎の治療に使用されます {svg_5}. 細菌の増殖を阻害することにより、感染を抑制するのに役立ちます {svg_6}.

子宮頸管炎の治療

また、子宮頸管炎の治療にも適応されます {svg_7}. 細菌の増殖を阻害することにより、感染を抑制し排除するのに役立ちます {svg_8}.

二次感染の予防

メクロサイクリンスルホサリチル酸塩は、フルオシノロンアセトニドと併用して二次感染の予防に使用されます {svg_9}. この組み合わせは、二次感染の発生を予防するのに役立ちます {svg_10}.

皮膚炎症の治療

この抗生物質は、フルオシノロンアセトニドと併用して皮膚炎症の治療に使用されます {svg_11}. この組み合わせは、炎症を抑制し、症状を管理するのに役立ちます {svg_12}.

口腔粘膜炎の治療

メクロサイクリンスルホサリチル酸塩は、口腔粘膜炎の治療における有効性を調べるために、臨床試験NCT00385515で調査中です {svg_13} {svg_14}. この症状は、がん治療の一般的な副作用であり、この研究は新しい治療選択肢につながる可能性があります {svg_15} {svg_16}.

作用機序の研究

メクロサイクリンスルホサリチル酸塩の作用機序も科学研究の対象となっています {svg_17}. テトラサイクリンとして、細菌リボソームの30Sサブユニットに可逆的に結合すると考えられています {svg_18}. この結合は、アミノアシルtRNAのリボソームへの結合を阻害し、タンパク質合成を阻害します {svg_19}. この機序を理解することで、新しい抗生物質の開発に役立ちます {svg_20}.

作用機序

生化学分析

Biochemical Properties

Meclocycline sulfosalicylate plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S and 50S ribosomal subunits, blocking the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis . This interaction is crucial as it prevents the growth and reproduction of bacterial cells. The compound also interacts with protein S7 of the 30S subunit, which is a likely binding site for tetracyclines .

Cellular Effects

Meclocycline sulfosalicylate exerts various effects on different types of cells and cellular processes. It inhibits the growth of bacterial species present in the damaged oral mucosa, allowing the immune system to eliminate infections more effectively . The compound influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and reproduction. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of bacterial infections .

Molecular Mechanism

The molecular mechanism of action of meclocycline sulfosalicylate involves its reversible association with the 30S subunit of the bacterial ribosome . This association blocks the binding of aminoacyl-tRNA to the ribosome, inhibiting protein synthesis. The compound’s binding site on protein S7 of the 30S subunit is crucial for its inhibitory action . By preventing protein synthesis, meclocycline sulfosalicylate effectively inhibits bacterial growth and reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of meclocycline sulfosalicylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Meclocycline sulfosalicylate is known to be stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained antibacterial effects, but its activity may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of meclocycline sulfosalicylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, meclocycline sulfosalicylate can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

Meclocycline sulfosalicylate is involved in various metabolic pathways. Most tetracyclines, including meclocycline sulfosalicylate, are not extensively metabolized . The compound is primarily excreted unchanged in the urine and feces . The metabolic pathways of meclocycline sulfosalicylate involve its interaction with enzymes and cofactors that facilitate its excretion from the body .

Transport and Distribution

Meclocycline sulfosalicylate is transported and distributed within cells and tissues through various mechanisms. The compound has an estimated volume of distribution of 121 liters, based on its structural similarity to demeclocycline . It is also known to bind to plasma proteins, with an estimated plasma protein binding of 75-91% . These properties influence the compound’s localization and accumulation within the body .

Subcellular Localization

The subcellular localization of meclocycline sulfosalicylate is primarily within the bacterial ribosome, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective action against bacterial infections . The localization of meclocycline sulfosalicylate within the ribosome is crucial for its antibacterial activity .

生物活性

Meclocycline sulfosalicylate is a derivative of meclocycline, a broad-spectrum antibiotic belonging to the tetracycline class. It exhibits significant biological activity, particularly as an antimicrobial agent. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Meclocycline sulfosalicylate functions primarily as a bacteriostatic agent , inhibiting bacterial growth by binding to the 30S ribosomal subunit of bacteria. This binding prevents the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis essential for bacterial reproduction .

Pharmacodynamics

  • Spectrum of Activity : Meclocycline sulfosalicylate demonstrates broad-spectrum activity against various bacterial species, including both Gram-positive and Gram-negative bacteria. It has shown particular efficacy against Mycobacterium smegmatis and Mycobacterium bovis BCG, with minimal inhibitory concentrations (MIC) reported at 0.10 μM and 0.20 μM respectively .
  • Clinical Efficacy : In clinical settings, meclocycline sulfosalicylate has been effective in treating acne vulgaris, with studies indicating an 82% clinical improvement rate among patients treated with a 1% topical formulation .

Absorption and Distribution

  • Bioavailability : Estimated oral bioavailability is approximately 66%, with a peak plasma concentration occurring around 4 hours post-administration.
  • Volume of Distribution : The volume of distribution is estimated at 121 L, indicating extensive tissue distribution.
  • Protein Binding : Meclocycline sulfosalicylate exhibits high plasma protein binding (75-91%) which may influence its pharmacokinetics .

Elimination and Half-life

  • Excretion : Approximately 40% is excreted in urine and about 43% in feces.
  • Half-life : The half-life is estimated to be around 5.6 hours, allowing for twice-daily dosing in clinical applications .

Acne Vulgaris Treatment Study

A double-blind clinical study involving 351 patients treated with meclocycline sulfosalicylate cream demonstrated significant reductions in inflammatory lesions:

  • Median Percent Reduction in Lesions : 57.1% after 11 weeks.
  • Rapid Response : Notable improvement observed at week 5, with nearly a 50% reduction in papules and pustules.
  • Adverse Effects : Low incidence of local adverse effects; only one reported case of contact dermatitis .

Comparative Efficacy Against Mycobacterial Strains

In laboratory studies assessing antimycobacterial activity:

  • Meclocycline sulfosalicylate was one of the most potent compounds tested against M. smegmatis, displaying significant inhibitory effects comparable to established antimycobacterial agents .
  • The study highlighted the potential for repurposing meclocycline sulfosalicylate in treating mycobacterial infections.

Summary of Research Findings

Study FocusFindings
Mechanism of ActionBinds to the 30S ribosomal subunit, inhibiting protein synthesis .
Acne Treatment Efficacy82% improvement rate; median lesion reduction of 57.1% .
Antimycobacterial ActivityMIC values of 0.10 μM against M. smegmatis .
Adverse EffectsLow incidence; primarily localized reactions noted .

特性

IUPAC Name

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJKUGVVYXCLFV-CCHMMTNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045596
Record name Meclocycline sulfosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73816-42-9
Record name Meclocycline sulfosalicylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclocycline sulfosalicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meclocycline sulfosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLOCYCLINE SULFOSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。